molecular formula C8H16O2 B8525626 3-Methoxy-4-heptanone

3-Methoxy-4-heptanone

Cat. No. B8525626
M. Wt: 144.21 g/mol
InChI Key: PPVIGLHWNQLEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04088697

Procedure details

A solution of 1.5 grams of 3-chloro-4-heptanone in 3 ml anhydrous methanol (0.01 moles 3-chloro-4-heptanone) is placed into a 25 ml, three-necked, round bottom flask equipped with magnetic stirrer, pot thermometer, reflux condenser (with drying tube), 10 ml addition funnel with nitrogen inlet at top an ice water-salt bath, and nitrogen bubbler. The 3-chloro-4-heptanone solution is cooled to a temperature of between 0° and 1° C. Into the 10 ml addition funnel is placed a solution of 0.54 grams of sodium methoxide dissolved in 7 ml anhydrous methanol (0.01 moles sodium methoxide). Over a period of one hour, while maintaining the reaction mass at a temperature of between 0° and 1° C, the sodium methoxide solution is added to the 3-chloro-4-heptanone. The reaction mass is then permitted to warm up to room temperature. It is then vacuum filtered thereby separating the white precipitate from the filtrate. The white solid precipitate is washed with 25 ml methylene chloride, and the washings are combined with the filtrate prior to concentration. After concentration of the filtrate, the concentrate is dried over anhydrous sodium sulfate and further concentrated to a weight of 1.0 grams (white oil). The major peak is isolated by GLC trapping (8' × 1/4" SE-30 column). NMR, IR and mass spectral analyses confirm that the resulting material has the structure: ##STR107##
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH2:3][CH3:4].[CH3:10][OH:11].C[O-].[Na+]>>[CH3:10][O:11][CH:2]([C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC(CC)C(CCC)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
CO
Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC)C(CCC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked, round bottom flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
pot thermometer, reflux condenser
CUSTOM
Type
CUSTOM
Details
(with drying tube), 10 ml addition funnel with nitrogen inlet at top an ice water-salt bath, and nitrogen bubbler
TEMPERATURE
Type
TEMPERATURE
Details
The 3-chloro-4-heptanone solution is cooled to a temperature of between 0° and 1° C
ADDITION
Type
ADDITION
Details
Into the 10 ml addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mass at a temperature of between 0° and 1° C
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
thereby separating the white precipitate from the filtrate
WASH
Type
WASH
Details
The white solid precipitate is washed with 25 ml methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
to concentration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After concentration of the filtrate, the concentrate is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated to a weight of 1.0 grams (white oil)
CUSTOM
Type
CUSTOM
Details
The major peak is isolated by GLC trapping (8' × 1/4" SE-30 column)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(CC)C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.